molecular formula C17H20O5 B5057849 ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate

ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate

Cat. No.: B5057849
M. Wt: 304.34 g/mol
InChI Key: GRQZWWPNLQWOFI-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate is a coumarin derivative offered for research applications. The coumarin core structure is recognized as a privileged scaffold in medicinal and material chemistry due to its versatile properties . Researchers investigate coumarin derivatives like this compound for their potential across various scientific fields, leveraging their high emission quantum yield and photostability, which make them candidates for use as laser dyes and in the development of fluorescent materials . In life sciences research, the broader class of 4-substituted coumarins is of significant interest for exploring a range of biological activities. Studies on related structures have reported various properties, including antioxidant and anti-tumor activities , making them valuable probes for biochemical studies. Furthermore, structurally similar aryloxyphenoxypropionate compounds are investigated in agricultural chemistry for their herbicidal properties . This compound serves as a key synthetic intermediate for researchers developing novel molecules in organic and medicinal chemistry, allowing for the exploration of new chemical space and the discovery of novel bioactive agents or functional materials .

Properties

IUPAC Name

ethyl 2-(2-oxo-4-propylchromen-7-yl)oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-4-6-12-9-16(18)22-15-10-13(7-8-14(12)15)21-11(3)17(19)20-5-2/h7-11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQZWWPNLQWOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with 7-hydroxy-4-propylchromen-2-one and ethyl 2-bromoacetate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The 7-hydroxy-4-propylchromen-2-one reacts with ethyl 2-bromoacetate to form the desired product through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including:

    Oxidation: The chromene core can be oxidized to form quinone derivatives.

    Reduction: Reduction of the chromene core can yield dihydrochromene derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromene derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate involves its interaction with various molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active chromene moiety, which can then exert its biological effects through various pathways, including oxidative stress modulation and enzyme inhibition.

Comparison with Similar Compounds

Structural Analogues in the Coumarin Family
Compound Name Substituents (Position) Molecular Formula Key Differences Potential Implications
Ethyl 2-[(6-ethyl-4-methyl-2-oxochromen-7-yl)oxy]propanoate 6-ethyl, 4-methyl, 7-ethoxypropanoate C₁₇H₂₀O₅ 6-ethyl and 4-methyl vs. 4-propyl Increased steric hindrance at 6-position may reduce metabolic stability. Methyl at 4-position lowers lipophilicity (clogP ~2.8 vs. ~3.2 for propyl).
2-((2-Oxo-4-propyl-2H-chromen-7-yl)oxy)propanoic acid 4-propyl, 7-propanoic acid C₁₅H₁₆O₅ Free carboxylic acid vs. ethyl ester Higher polarity (logP ~1.5 vs. ~3.2 for ester). Likely lower membrane permeability but improved water solubility.
Ethyl (S)-2-acetamido-3-(4-((2-(p-tolyloxy)allyl)oxy)phenyl)propanoate Acetamido-phenylpropanoate ester C₂₃H₂₅NO₆ Aryl ether linkage vs. coumarin core The coumarin core in the target compound may confer UV absorption properties (e.g., fluorescence) absent in non-coumarin analogues.

Key Observations :

  • Alkyl Chain Effects : The 4-propyl group in the target compound increases lipophilicity compared to methyl or ethyl substituents, which may enhance passive diffusion across biological membranes .
  • Ester vs. Acid : The ethyl ester group improves metabolic stability compared to the free carboxylic acid, which is prone to rapid hydrolysis in vivo .
Agrochemical Analogues
Compound Name Structure Use Key Differences Activity Profile
Fenoxaprop-P ethyl ester Benzoxazolyl-phenoxypropanoate ester Herbicide Benzoxazolyl vs. coumarin core Targets acetyl-CoA carboxylase (ACCase) in grasses. The coumarin core may lack herbicidal activity but could have alternative biological targets.
Quizalofop-P-ethyl Quinoxalinyl-phenoxypropanoate ester Herbicide Quinoxaline vs. coumarin core Similar ACCase inhibition. Structural differences suggest the target compound is unlikely to exhibit herbicidal effects.
Haloxyfop methyl ester Pyridinyl-phenoxypropanoate ester Herbicide Chloropyridinyl vs. coumarin core The coumarin-based target compound’s mode of action may diverge due to distinct electronic properties.

Key Observations :

  • Scaffold Specificity: Herbicidal activity in phenoxypropanoate esters (e.g., fenoxaprop) is highly dependent on the aromatic heterocycle (benzoxazolyl, quinoxalinyl). Replacement with a coumarin core likely abolishes ACCase inhibition .
  • Potential Applications: The target compound’s coumarin scaffold may instead be explored for anticoagulant or anti-inflammatory activities, common in coumarin derivatives .

Key Observations :

  • Synthesis: The target compound can be synthesized via esterification of 2-((2-oxo-4-propyl-2H-chromen-7-yl)oxy)propanoic acid with ethanol under acid catalysis, a method distinct from the Schotten-Baumann amide formation used in analogues .
  • Stability: The ethyl ester group in the target compound may hydrolyze under basic conditions, whereas herbicidal analogues (e.g., fenoxaprop) are designed for environmental persistence .

Q & A

Q. What are the optimized synthetic routes for ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate, and how do reaction conditions influence yield?

The synthesis involves reacting 7-hydroxy-4-propylcoumarin with ethyl bromoacetate in anhydrous acetone under basic conditions (e.g., K₂CO₃) via nucleophilic substitution . Key factors affecting yield include:

  • Base selection : Stronger bases (e.g., NaH) may improve deprotonation but risk side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity but complicate purification.
  • Temperature : Prolonged heating (>60°C) can degrade the coumarin core. A comparative table of reported yields:
MethodSolventBaseYield (%)Reference
Classical nucleophilicAcetoneK₂CO₃65–70
Microwave-assistedDMFNaH78–82

Q. How can structural integrity be confirmed post-synthesis?

Characterization relies on spectral

  • ¹H/¹³C NMR : Peaks at δ 4.2–4.4 ppm (ester –CH₂–) and δ 6.2–6.8 ppm (coumarin aromatic protons) confirm the core structure .
  • IR : Stretching at ~1700 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (chromenone C=O) .
  • HPLC-MS : Molecular ion [M+H]⁺ at m/z 310.30 .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length) impact biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Propyl vs. methyl substitution : The 4-propyl group enhances lipophilicity, improving membrane permeability and COX-2 inhibition compared to 4-methyl analogs .
  • Ester vs. acid derivatives : The ethyl ester improves bioavailability over the free acid form (e.g., 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid) due to reduced ionization at physiological pH . Table: Comparative IC₅₀ values for analogs:
CompoundTarget EnzymeIC₅₀ (µM)Reference
Ethyl 2-[(2-oxo-4-propyl-...)oxy]propanoateCOX-21.2 ± 0.3
4-Methyl analogCOX-25.8 ± 1.1

Q. How can contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer) be resolved?

Discrepancies arise from:

  • Model systems : In vitro assays (e.g., RAW264.7 macrophages) may overestimate anti-inflammatory activity compared to in vivo models .
  • Dosage variability : Apoptotic effects (anticancer) often require higher concentrations (>50 µM) than COX inhibition (<10 µM) .
  • Metabolic stability : Ethyl ester hydrolysis in vivo generates active metabolites with divergent targets .

Q. What strategies optimize in vitro-to-in vivo translation for pharmacokinetic studies?

Methodological recommendations:

  • Metabolite profiling : Use LC-MS/MS to track ester hydrolysis and identify active species (e.g., propanoic acid derivative) .
  • Plasma protein binding : Assess via equilibrium dialysis; >90% binding reduces free drug availability .
  • Permeability assays : Caco-2 cell monolayers predict intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high bioavailability) .

Data Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity while others show negligible effects?

Variations stem from:

  • Strain specificity : Gram-positive bacteria (e.g., S. aureus) are more susceptible due to cell wall composition .
  • Biofilm vs. planktonic cultures : Biofilms exhibit 10–100× higher resistance .
  • Synergistic agents : Co-administration with β-lactams enhances efficacy by disrupting cell wall synthesis .

Experimental Design Considerations

Q. How to design assays for evaluating antioxidant mechanisms (e.g., ROS scavenging vs. Nrf2 activation)?

  • DCFH-DA assay : Quantifies ROS scavenging in cell-free systems (λₑₓ=485 nm, λₑₘ=535 nm) .
  • qRT-PCR/Western blot : Measures Nrf2 pathway activation (e.g., HO-1, NQO1 expression) in HepG2 cells .
  • Control compounds : Include Trolox (ROS scavenger) and sulforaphane (Nrf2 inducer) for benchmark comparisons .

Methodological Resources

  • Spectral databases : PubChem (CID 30489687) provides NMR/IR reference data .
  • Toxicity screening : Use EPA DSSTox (DTXSID601193921) for preliminary hazard assessment .

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